(3-Methyl-6-nitro-1H-indazol-1-yl)[3-nitro-5-(trifluoromethyl)phenyl]methanone
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Overview
Description
(3-Methyl-6-nitro-1H-indazol-1-yl)[3-nitro-5-(trifluoromethyl)phenyl]methanone is a chemical compound with the molecular formula C16H9F3N4O5 This compound is characterized by its complex structure, which includes both indazole and nitrophenyl groups
Preparation Methods
The synthesis of (3-Methyl-6-nitro-1H-indazol-1-yl)[3-nitro-5-(trifluoromethyl)phenyl]methanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indazole core, followed by the introduction of nitro groups and the trifluoromethylphenyl moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining product purity and consistency .
Chemical Reactions Analysis
(3-Methyl-6-nitro-1H-indazol-1-yl)[3-nitro-5-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to significant changes in the compound’s properties.
Scientific Research Applications
(3-Methyl-6-nitro-1H-indazol-1-yl)[3-nitro-5-(trifluoromethyl)phenyl]methanone has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate, focusing on its pharmacokinetics and pharmacodynamics.
Mechanism of Action
The mechanism of action of (3-Methyl-6-nitro-1H-indazol-1-yl)[3-nitro-5-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
When compared to similar compounds, (3-Methyl-6-nitro-1H-indazol-1-yl)[3-nitro-5-(trifluoromethyl)phenyl]methanone stands out due to its unique combination of functional groups. Similar compounds include:
(3-Methyl-1H-indazol-1-yl)[3-nitro-5-(trifluoromethyl)phenyl]methanone: Lacks the nitro group on the indazole ring.
(3-Methyl-6-nitro-1H-indazol-1-yl)[3-chloro-5-(trifluoromethyl)phenyl]methanone: Substitutes the nitro group with a chloro group.
(3-Methyl-6-nitro-1H-indazol-1-yl)[3-nitro-5-(methyl)phenyl]methanone:
Properties
CAS No. |
62235-32-9 |
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Molecular Formula |
C16H9F3N4O5 |
Molecular Weight |
394.26 g/mol |
IUPAC Name |
(3-methyl-6-nitroindazol-1-yl)-[3-nitro-5-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C16H9F3N4O5/c1-8-13-3-2-11(22(25)26)7-14(13)21(20-8)15(24)9-4-10(16(17,18)19)6-12(5-9)23(27)28/h2-7H,1H3 |
InChI Key |
ZCFSTIGDLIEOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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